4-Hexadecanol
Description
Structure
3D Structure
Properties
IUPAC Name |
hexadecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h16-17H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMMILCKVYOFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275100, DTXSID70865486 | |
| Record name | 4-Hexadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29354-98-1, 19781-43-2 | |
| Record name | Hexadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029354981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hexadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Synthesis and Biosynthesis of 4 Hexadecanol
Chemical Synthesis Approaches and Mechanistic Reaction Pathways
Chemical synthesis provides versatile strategies for constructing complex molecules, and the reactions involving hexadecanols and similar aliphatic alcohols offer insights into potential routes for synthesizing 4-hexadecanol.
Intermediate Roles of this compound in Complex Organic Molecule Synthesis
While specific examples of this compound acting as a key intermediate in the synthesis of complex organic molecules are not extensively detailed in the search results, related long-chain aliphatic alcohols and their derivatives are widely utilized as building blocks. The ability to selectively introduce a hydroxyl group at an internal position, as in this compound, could potentially enable the synthesis of complex lipids, surfactants, or other specialized molecules with unique properties. Research into the synthesis of ether lipids, for instance, involves reactions with long-chain alcohols like hexadecanol (B772) to form complex lipid structures. beilstein-journals.org
Mechanistic Investigations of Oxidation, Reduction, and Substitution Reactions Involving Hexadecanols
Mechanistic studies of reactions involving hexadecanols and other aliphatic alcohols provide fundamental understanding applicable to the synthesis or transformation of this compound. Oxidation and reduction reactions are central to organic synthesis, often involving the interconversion of alcohols, aldehydes, ketones, and carboxylic acids. youtube.com Substitution reactions, where one functional group is replaced by another, are also crucial. nih.gov
Investigations into the mechanisms of these reactions involving long-chain alcohols can reveal optimal conditions, catalysts, and reaction pathways for targeted synthesis or modification of this compound. For example, studies on the chemoselective oxidation of alcohols in complex structures like lignin (B12514952) mimics provide insights into selectively transforming specific hydroxyl groups in the presence of others. researchgate.netacs.orgosti.govresearchgate.netnih.gov Similarly, understanding the mechanisms of reduction reactions, such as the conversion of fatty acids or esters to alcohols, is relevant to potential synthetic routes for hexadecanols. dss.go.thchemicalbook.com
Selective Catalytic Hydrogenolysis of Carbon-Carbon Sigma Bonds in Primary Aliphatic Alcohols as Model Systems
Selective catalytic hydrogenolysis of carbon-carbon (C-C) sigma bonds, particularly in unstrained systems like aliphatic alcohols, is a challenging but significant transformation in organic chemistry. Studies using primary aliphatic alcohols, such as 1-hexadecanol (B1195841), as model systems have demonstrated the feasibility of selectively cleaving C-C bonds over carbon-oxygen (C-O) bonds using supported metal catalysts like Ru/TiO₂ under relatively mild conditions. acs.orgnankai.edu.cnfigshare.comresearchgate.netresearchgate.net
In the hydrogenolysis of 1-hexadecanol over Ru/TiO₂, selective C-C bond scission was observed, primarily yielding n-pentadecane along with a smaller amount of n-hexadecane. acs.orgnankai.edu.cnfigshare.comresearchgate.netresearchgate.net Theoretical calculations suggest that the reaction on a flat Ru (0001) surface can proceed via two parallel pathways: C-C bond scission leading to n-pentadecane and C-O bond scission leading to n-hexadecane. acs.orgnankai.edu.cnfigshare.comresearchgate.netresearchgate.net The removal of adsorbed CO on the catalyst surface is a crucial step influencing the reaction pathway and product distribution. acs.orgnankai.edu.cnresearchgate.netresearchgate.net While these studies focus on primary alcohols, the mechanistic insights gained regarding selective C-C bond activation and cleavage can inform the development of methods for synthesizing or modifying secondary alcohols like this compound, potentially enabling the construction of branched or shorter-chain alcohols from longer precursors.
Esterification Reactions Involving Aliphatic Alcohols
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental transformation in organic chemistry. organic-chemistry.orgbyjus.comtestbook.com This reaction is typically catalyzed by acids, such as sulfuric acid or Lewis acids. organic-chemistry.orgbyjus.comtestbook.commasterorganicchemistry.com The mechanism generally involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. organic-chemistry.orgbyjus.comtestbook.commasterorganicchemistry.com
Aliphatic alcohols, including hexadecanols, readily undergo esterification reactions. nih.gov These reactions are important for synthesizing a wide range of ester products used in various industries. While the direct synthesis of this compound might not typically involve esterification as a final step, the ability of this compound to participate in esterification reactions is relevant for its potential downstream applications and modifications. Oxidative esterification methods have also been developed, allowing for the direct conversion of alcohols to esters using oxygen as an oxidant under metal-free conditions, with ionic liquids acting as catalysts. nih.gov Studies have shown that the yield of esters can decrease with increasing carbon chain length of the aliphatic alcohol. nih.gov
Chemoselective Oxidation of Aliphatic Alcohols in Lignin Mimics
Chemoselective oxidation of specific alcohol functionalities within complex molecules is essential for targeted synthesis and valorization of biomass-derived compounds like lignin. Lignin, a complex biopolymer, contains both primary aliphatic and secondary benzylic alcohol units. acs.orgosti.gov Research using lignin model compounds, which mimic the structural features of lignin, has explored methods for selectively oxidizing these different alcohol types. researchgate.netacs.orgosti.govresearchgate.netnih.gov
Studies have demonstrated chemoselective aerobic oxidation of secondary benzylic alcohols in the presence of primary aliphatic alcohols using organocatalytic systems, such as TEMPO derivatives in combination with acids. acs.orgresearchgate.netnih.gov Electrochemical methods employing TEMPO and related mediators have also been developed for the chemoselective oxidation of primary alcohols in lignin to carboxylic acids under mildly basic conditions. osti.gov These investigations highlight the challenges and strategies involved in selectively transforming alcohol groups based on their chemical environment and position within a molecule, providing valuable insights for potential selective oxidation or modification of this compound.
Biotechnological Production through Metabolic and Protein Engineering
Biotechnological approaches, particularly metabolic and protein engineering, offer promising routes for the sustainable production of fatty alcohols, including long-chain isomers. Microorganisms like Escherichia coli and Saccharomyces cerevisiae have been engineered to produce various fatty alcohols from renewable feedstocks. pnas.orgprotabank.orgfrontiersin.orgd-nb.infopnas.orgfrontiersin.orgnih.govnih.govgoogle.comresearchgate.netsemanticscholar.orgaimspress.comnih.govnih.gov
The biosynthesis of fatty alcohols typically involves the reduction of fatty acyl-CoA or fatty acyl-ACP intermediates, which are central to fatty acid metabolism. protabank.orgfrontiersin.orgpnas.orgfrontiersin.orgnih.govgoogle.comsemanticscholar.org Key enzymes involved in this process include fatty acyl-CoA reductases (FARs) and carboxylic acid reductases (CARs), which catalyze the conversion of activated fatty acids or free fatty acids to fatty aldehydes, followed by reduction to alcohols by alcohol dehydrogenases. protabank.orgfrontiersin.orgpnas.orgfrontiersin.orgnih.govgoogle.com
Metabolic engineering strategies focus on enhancing the flux through fatty acid synthesis pathways, increasing the availability of fatty acyl precursors, optimizing the expression and activity of fatty alcohol-producing enzymes, and eliminating competing pathways that divert metabolic intermediates. frontiersin.orgpnas.orgnih.govgoogle.comsemanticscholar.orgaimspress.comnih.govnih.gov For instance, overexpression of key enzymes like acetyl-CoA carboxylase (ACC1) has been shown to increase fatty alcohol production in S. cerevisiae. frontiersin.orgnih.gov Engineering efforts have also targeted improving the substrate specificity and catalytic efficiency of enzymes like CARs and FARs towards desired chain lengths. protabank.orgpnas.orgfrontiersin.orggoogle.com
While much of the research in this area has focused on the production of primary fatty alcohols (like 1-hexadecanol), the principles and techniques of metabolic and protein engineering are applicable to the biosynthesis of other fatty alcohol isomers, including secondary alcohols like this compound. pnas.orgd-nb.info Engineering nonnatural metabolic pathways and altering enzyme substrate specificity through rational design and directed evolution can potentially enable the production of fatty alcohols with hydroxyl groups at different positions. pnas.orgprotabank.orgpnas.orggoogle.com Studies have explored expanding metabolic networks to produce longer-chain keto acids and alcohols by engineering enzymes involved in branched-chain amino acid pathways. pnas.org This suggests the potential to engineer pathways that could lead to the formation of internally functionalized fatty alcohols like this compound.
| Engineered Strain/Condition | Product | Titer (mg/L) | Yield | Reference |
| S. cerevisiae (engineered) | 1-Hexadecanol | 330 | - | frontiersin.orgaimspress.com |
| S. cerevisiae (engineered, fed-batch) | 1-Hexadecanol | 1100 (1.1 g/L) | - | aimspress.com |
| S. cerevisiae (engineered, xylose feedstock) | 1-Hexadecanol | 400 (0.4 g/L) | - | semanticscholar.orgaimspress.com |
| S. cerevisiae (engineered, optimized xylose pathway) | 1-Hexadecanol | Increased by 171% | - | semanticscholar.orgaimspress.com |
| S. cerevisiae (final engineered strain, fed-batch) | Fatty Alcohols (C12-C18 range) | 6000 (6.0 g/L) | ~20% of theoretical yield from glucose | nih.gov |
Further research focusing on identifying or engineering enzymes with specificity for synthesizing the this compound structure, potentially through novel fatty acid synthesis or modification pathways, would be necessary for its efficient biotechnological production.
Design and Optimization of Microbial Cell Factories for Fatty Alcohol Production (e.g., Escherichia coli, Saccharomyces cerevisiae, Cyanobacteria)
Microbial cell factories, particularly Escherichia coli, Saccharomyces cerevisiae, and cyanobacteria, have been extensively explored for the sustainable production of fatty alcohols from renewable feedstocks. frontiersin.orgnih.govnih.gov These microorganisms offer advantages over traditional petrochemical synthesis, including reduced environmental impact. frontiersin.orgnih.gov The engineering of these hosts for fatty alcohol production primarily involves modifying their endogenous fatty acid metabolism and introducing heterologous enzymes capable of converting fatty acid intermediates into fatty alcohols. frontiersin.orgnih.gov
In E. coli, metabolic engineering strategies have focused on enhancing the availability of fatty acyl-CoA or fatty acyl-ACP precursors and eliminating competing pathways, such as β-oxidation, which degrades fatty acids. frontiersin.org Deletion of the fadE gene, encoding acyl-CoA dehydrogenase, is a common approach to inhibit β-oxidation and increase fatty acid levels. frontiersin.orgnih.gov Coexpression of a thioesterase to release free fatty acids and overexpression of fatty acid-CoA ligase (fadD) to convert free fatty acids to acyl-CoA have also been employed to improve substrate availability for fatty alcohol synthesis. frontiersin.org
Saccharomyces cerevisiae is another widely used host for fatty alcohol production. frontiersin.orgnih.govnih.gov Lipid biosynthesis in S. cerevisiae involves multiple cellular compartments, adding complexity to regulation. frontiersin.org Genes involved in phospholipid synthesis, such as ACC1, FAS1, and FAS2, are subject to complex transcriptional and post-translational regulation. frontiersin.org Engineering efforts in yeast have included deleting genes encoding acyl-CoA synthetases (FAA1 and FAA4) to accumulate free fatty acids, which can then be converted to fatty alcohols by enzymes like carboxylic acid reductase (CAR). acs.org
Cyanobacteria, such as Synechocystis sp. PCC6803, have also been engineered for fatty alcohol biosynthesis, often by introducing heterologous fatty acyl reductase (FAR) genes. frontiersin.orgnih.gov While these efforts have demonstrated fatty alcohol production in cyanobacteria, further optimization of FAR expression in these hosts is needed. frontiersin.org
Achieving high yields and specificity in these microbial cell factories requires careful modulation of metabolism to ensure sufficient precursor supply and efficient conversion by the introduced enzymes. frontiersin.org The choice of host organism and the specific engineering strategies employed depend on the desired fatty alcohol product and the available metabolic pathways. frontiersin.org
Enzymatic Conversion Pathways to Fatty Alcohols
Biological production of fatty alcohols primarily occurs through the enzymatic reduction of activated forms of fatty acids, such as fatty acyl-CoA or fatty acyl-ACP, or from free fatty acids. frontiersin.orgnih.gov Two key enzyme classes are involved in these conversions: Fatty Acyl Reductases (FARs) and Carboxylic Acid Reductases (CARs). frontiersin.orgnih.gov
Role of Fatty Acyl Reductases (FARs) and Carboxylic Acid Reductases (CARs) in Fatty Alcohol Biosynthesis
Fatty Acyl Reductases (FARs) catalyze the NADPH-dependent reduction of fatty acyl-CoA or fatty acyl-ACP to primary fatty alcohols. frontiersin.orgnih.govnih.govnih.gov This is typically a four-electron reduction that may proceed via a fatty aldehyde intermediate. nih.govresearchgate.net FARs are found in various organisms and exhibit different substrate specificities regarding fatty acyl chain length and saturation. frontiersin.orgnih.govnih.gov For example, some plant FARs are involved in the production of saturated primary fatty alcohols of varying chain lengths for the formation of protective lipid barriers like suberin and cuticular wax. nih.govnih.gov
Carboxylic Acid Reductases (CARs), on the other hand, catalyze the reduction of free fatty acids to fatty aldehydes in an ATP and NADPH-dependent reaction. frontiersin.orgnih.govpnas.orgpnas.org These fatty aldehydes can then be further reduced to fatty alcohols by endogenous or heterologous aldehyde reductases or alcohol dehydrogenases. acs.orgpnas.org CARs, such as the enzyme from Mycobacterium marinum (MmCAR), have a broad substrate range and have been used to convert various aliphatic fatty acids into corresponding aldehydes and subsequently alcohols. nih.govpnas.orgsci-hub.se The CAR-dependent pathway offers an advantage as it utilizes free fatty acids, which can be made more abundant in engineered strains by inhibiting their conversion to acyl-CoA or by expressing thioesterases. acs.orgpnas.org
While FARs directly produce fatty alcohols from activated fatty acids, CARs produce aldehydes that require a second reduction step. frontiersin.orgnih.govresearchgate.net Both enzyme classes are crucial tools in the metabolic engineering of microorganisms for fatty alcohol production. frontiersin.orgnih.gov
Engineering Substrate Specificity of Fatty Alcohol Producing Enzymes
Engineering the substrate specificity of enzymes like FARs and CARs is critical for the selective production of desired fatty alcohol chain lengths. nih.govpnas.orgpnas.org Natural FAR enzymes exhibit distinct preferences for fatty acyl chain lengths. nih.gov For instance, Arabidopsis thaliana FAR5 and FAR8, despite high sequence similarity, show different specificities for C18:0 and C16:0 acyl-CoA, respectively. nih.gov Research has identified specific amino acid residues in these enzymes that influence their chain length specificity. nih.gov Modifying these residues through protein engineering techniques, such as site-directed mutagenesis, can alter the enzyme's preference for different fatty acyl substrates, enabling the production of fatty alcohols with targeted chain lengths. nih.govpnas.orgpnas.org
Similarly, the broad substrate specificity of CARs can be a challenge for producing specific fatty alcohol chain lengths. pnas.org Protein engineering strategies, including directed evolution and structure-guided design, have been applied to modify CAR enzymes to enhance their specificity towards particular fatty acid chain lengths, such as medium-chain fatty acids (C6 to C12). pnas.org This involves altering the active site volume or other structural features that influence substrate binding. pnas.org
Engineering enzyme specificity allows for greater control over the product profile in engineered microbial cell factories, moving towards the selective biosynthesis of specific fatty alcohol isomers or chain lengths. nih.govpnas.org
Expanding Natural Metabolic Networks for Non-Natural Alcohol Biosynthesis
Expanding natural metabolic networks allows for the biosynthesis of compounds not typically produced by the host organism, including non-natural alcohols or isomers that are not primary alcohols. nih.govpnas.orgucla.edunih.govnih.gov This involves introducing new enzymatic steps or pathways into the host organism's metabolism. pnas.orgnih.gov
One approach is to extend existing metabolic pathways. For example, branched-chain amino acid pathways have been engineered to produce longer-chain keto acids and alcohols by modifying enzymes like 2-isopropylmalate synthase to alter their chain elongation activity and by engineering downstream enzymes for altered substrate specificity. pnas.orgucla.edunih.gov This has enabled the production of branched-chain alcohols with carbon numbers ranging from 5 to 8. pnas.orgucla.edunih.gov While this example focuses on branched-chain and shorter-chain alcohols, the principle of extending or modifying pathways could potentially be applied to introduce the necessary steps for synthesizing secondary alcohols like this compound, which would likely involve enzymes beyond the typical FAR/CAR-mediated primary alcohol synthesis. This might require introducing enzymes for specific hydroxylation or hydration reactions followed by reduction, or enzymes that can directly reduce a ketone intermediate at the 4-position of a hexadecane (B31444) chain.
Creating entirely novel pathways by introducing a series of heterologous enzymes that can convert a readily available substrate into the desired non-natural alcohol is another strategy. nih.govannualreviews.org This requires careful selection and engineering of enzymes with compatible activities and specificities to channel metabolic flux towards the desired product. nih.gov
Expanding metabolic networks is a promising area for producing a wider variety of alcohols, including potentially secondary fatty alcohols like this compound, by designing and implementing novel enzymatic routes within microbial hosts. pnas.orgnih.gov
Strategies for Enhancing Biosynthetic Yields and Selectivity of Hexadecanol
Enhancing the biosynthetic yields and selectivity of specific fatty alcohols, including hexadecanol (referring here generally to C16 alcohols, as specific data on this compound yield is limited), in microbial cell factories involves several strategies aimed at optimizing metabolic flux and minimizing byproduct formation. nih.govresearchgate.net
Increasing the supply of precursor molecules is a primary strategy. This can be achieved by engineering the fatty acid synthesis pathway to increase the production of the relevant fatty acyl-CoA, fatty acyl-ACP, or free fatty acid precursors. frontiersin.orgd-nb.info This includes overexpressing key enzymes in fatty acid synthesis and inhibiting competing pathways like β-oxidation. frontiersin.orgnih.govd-nb.info
Optimizing the expression levels and balance of the enzymes involved in fatty alcohol biosynthesis (e.g., FARs, CARs, and alcohol dehydrogenases) is crucial. d-nb.infonih.gov Suboptimal enzyme levels can lead to bottlenecks or accumulation of toxic intermediates. researchgate.net Modular pathway engineering approaches, where different parts of the pathway are optimized independently and then combined, can be effective in balancing enzyme activities. nih.gov
Directing metabolic flux specifically towards the desired fatty alcohol chain length is key for selectivity. This involves using or engineering enzymes with high substrate specificity for the target fatty acyl precursor. nih.govpnas.orgd-nb.info For instance, selecting or engineering FARs or CARs that preferentially act on C16 fatty acyl substrates can enhance hexadecanol production. nih.govd-nb.info
Minimizing the production of byproducts, such as free fatty acids or other fatty acid derivatives, is also important for improving yield and selectivity. frontiersin.orgd-nb.info This can involve deleting or downregulating enzymes that divert metabolic flux away from fatty alcohol synthesis. frontiersin.orgd-nb.info
Fed-batch fermentation strategies and optimization of culture conditions can further enhance fatty alcohol titers. nih.govcas.cnresearchgate.net For example, studies have shown that optimizing expression levels of key enzymes and using fed-batch fermentation can lead to significant improvements in the production of specific fatty alcohols like 1-hexadecanol. d-nb.inforesearchgate.net
While much of the research on enhancing yields and selectivity focuses on primary fatty alcohols, the principles of precursor supply, enzyme optimization, and pathway balancing are applicable to the production of any fatty alcohol, including potentially this compound, provided the specific enzymatic pathway is established.
Peroxisomal Metabolic Coupling in Microbial Systems for Fatty Alcohol Production
Peroxisomes are organelles involved in various metabolic processes, including fatty acid oxidation and the synthesis of certain lipids. researchgate.netnih.gov Recent research has explored the potential of using peroxisomal compartmentalization to improve fatty alcohol production, particularly in methylotrophic yeasts that utilize methanol (B129727) as a carbon source. cas.cnresearchgate.netdicp.ac.cn
In methylotrophic yeasts like Ogataea polymorpha, methanol utilization primarily occurs in peroxisomes. cas.cnresearchgate.net Coupling fatty alcohol biosynthesis to peroxisomal metabolism can offer advantages by co-localizing the production pathway with the source of carbon and reducing equivalents (like NADPH) generated during methanol metabolism. cas.cnresearchgate.netdicp.ac.cn This compartmentalization can lead to more efficient channeling of metabolic flux towards fatty alcohol synthesis and potentially mitigate the toxicity associated with methanol and its intermediates. cas.cndicp.ac.cn
Studies have shown that constructing fatty alcohol biosynthesis pathways within peroxisomes in methylotrophic yeast significantly improved fatty alcohol production compared to cytosolic pathways. cas.cnresearchgate.netdicp.ac.cn Enhancing the supply of precursor fatty acyl-CoA and cofactor NADPH within the peroxisomes through metabolic rewiring further increased fatty alcohol titers. cas.cnresearchgate.net This demonstrates that peroxisomal metabolic coupling is a feasible strategy for constructing efficient microbial cell factories for fatty alcohol production, particularly when utilizing feedstocks like methanol. cas.cnresearchgate.netdicp.ac.cn While this approach has been demonstrated for general fatty alcohol production, its application to the specific biosynthesis of this compound would depend on the ability to reconstitute the necessary enzymatic pathway for this compound synthesis within the peroxisomal environment.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 34541 |
| 1-Hexadecanol | 2682 |
| Acetyl-CoA | 444493 |
| Malonyl-CoA | 6901 |
| Fatty acyl-CoA | - |
| Fatty acyl-ACP | - |
| Free fatty acids | - |
| Fatty aldehyde | - |
| NADPH | 5873 |
| ATP | 5957 |
| AMP | 6025 |
| Pyrophosphate (PPi) | 1118 |
| NADP⁺ | 161896 |
| Succinate | 1110 |
| α-ketoglutarate | 65 |
| Succinyl-CoA | 17230 |
| Methanol | 887 |
| Formaldehyde | 712 |
This compound, also known as hexadecan-4-ol, is a secondary fatty alcohol with the molecular formula C₁₆H₃₄O. nih.gov Unlike primary fatty alcohols such as 1-hexadecanol (cetyl alcohol), which are typically synthesized through the reduction of fatty acids or their activated forms, the production of secondary alcohols at a specific internal carbon position like the 4th carbon of a sixteen-carbon chain necessitates distinct synthetic or biosynthetic strategies. While the established biological pathways for fatty alcohol production primarily yield primary alcohols, advanced methodologies in synthetic biology and metabolic engineering are exploring ways to generate a wider variety of alcohol structures. The following sections detail advanced approaches in synthesis and biosynthesis, focusing on the general principles applicable to fatty alcohol production and the specific considerations for a compound like this compound based on current research in the field.
The production of fatty alcohols, including potentially this compound, can be approached through advanced chemical synthesis techniques or, increasingly, through engineered biological systems. The focus here is on the latter, leveraging the power of microbial cell factories and enzymatic pathways.
Design and Optimization of Microbial Cell Factories for Fatty Alcohol Production (e.g., Escherichia coli, Saccharomyces cerevisiae, Cyanobacteria)
Microbial cell factories utilizing organisms such as Escherichia coli, Saccharomyces cerevisiae, and cyanobacteria have emerged as promising platforms for sustainable fatty alcohol production from renewable resources. frontiersin.orgnih.govnih.gov These organisms offer advantages in terms of scalability and reduced environmental impact compared to conventional chemical synthesis. frontiersin.orgnih.gov Engineering these hosts for fatty alcohol production involves intricate modifications of their native metabolic pathways and the introduction of heterologous enzymes. frontiersin.orgnih.gov
In E. coli, strategies often involve increasing the availability of fatty acid precursors by enhancing de novo fatty acid synthesis and minimizing their degradation through pathways like β-oxidation. frontiersin.orgnih.gov Deletion of the fadE gene, encoding acyl-CoA dehydrogenase, is a common technique to disrupt β-oxidation. frontiersin.orgnih.gov The coexpression of thioesterases to cleave fatty acyl-ACP or fatty acyl-CoA to produce free fatty acids, and acyl-CoA synthases to convert free fatty acids back to acyl-CoA, are also employed to optimize substrate pools for fatty alcohol synthesis. frontiersin.org
Saccharomyces cerevisiae presents a eukaryotic host with compartmentalized lipid metabolism. frontiersin.org Engineering efforts in yeast have included manipulating genes involved in fatty acid synthesis and regulation, such as ACC1, FAS1, and FAS2. frontiersin.org Deletion of acyl-CoA synthetase genes (FAA1 and FAA4) has been shown to increase intracellular free fatty acid concentrations, making them available for conversion by enzymes like CARs. acs.org
Cyanobacteria, as photosynthetic microorganisms, offer the potential for direct conversion of CO₂ and light into fatty alcohols. frontiersin.orgnih.gov Heterologous expression of FAR genes in cyanobacteria like Synechocystis sp. PCC6803 has demonstrated fatty alcohol production, although further optimization is required to enhance titers. frontiersin.orgnih.gov
Optimizing microbial cell factories for fatty alcohol production necessitates a balanced approach to enhance precursor supply, ensure efficient enzymatic conversion, and minimize competing metabolic fluxes. frontiersin.org The specific engineering strategies are tailored to the host organism and the desired fatty alcohol product. frontiersin.org
Enzymatic Conversion Pathways to Fatty Alcohols
The enzymatic conversion of fatty acid intermediates to fatty alcohols is a central aspect of microbial biosynthesis. Two primary classes of enzymes, Fatty Acyl Reductases (FARs) and Carboxylic Acid Reductases (CARs), play key roles in these pathways. frontiersin.orgnih.gov
Role of Fatty Acyl Reductases (FARs) and Carboxylic Acid Reductases (CARs) in Fatty Alcohol Biosynthesis
Fatty Acyl Reductases (FARs) catalyze the direct reduction of fatty acyl-CoA or fatty acyl-ACP to primary fatty alcohols, typically utilizing NADPH as a cofactor. frontiersin.orgnih.govnih.govnih.gov This reaction involves a four-electron reduction, often proceeding through a fatty aldehyde intermediate that remains enzyme-bound. nih.govresearchgate.net FARs are diverse in nature and exhibit varying degrees of substrate specificity for different fatty acyl chain lengths and saturation levels. frontiersin.orgnih.govnih.gov For instance, specific plant FARs are involved in producing saturated C₁₈ to C₂₂ primary fatty alcohols for suberin biosynthesis. nih.gov
Carboxylic Acid Reductases (CARs) catalyze a two-electron reduction of free fatty acids to fatty aldehydes, requiring ATP and NADPH. frontiersin.orgnih.govpnas.orgpnas.org The resulting fatty aldehydes are then reduced to fatty alcohols by aldehyde reductases or alcohol dehydrogenases, which can be endogenous to the host or heterologously expressed. acs.orgpnas.org CARs, such as the enzyme from Mycobacterium marinum (MmCAR), are known for their broad substrate specificity, capable of converting a range of fatty acids (C₆-C₁₈) to their corresponding aldehydes. nih.govpnas.orgsci-hub.se The CAR-dependent pathway is advantageous as it can utilize free fatty acids, which can be accumulated in engineered strains by inhibiting their conversion to acyl-CoA. acs.orgpnas.org
While FARs directly produce primary alcohols, CARs initiate a two-step process via an aldehyde intermediate. frontiersin.orgnih.govresearchgate.net Both enzyme classes are instrumental in designing biosynthetic routes to fatty alcohols in microbial systems. frontiersin.orgnih.gov
Engineering Substrate Specificity of Fatty Alcohol Producing Enzymes
Tailoring the substrate specificity of enzymes like FARs and CARs is crucial for the selective production of desired fatty alcohol chain lengths and structures. nih.govpnas.orgpnas.org Natural FARs show distinct preferences for fatty acyl substrates. nih.gov For example, amino acid substitutions in Arabidopsis thaliana FAR5 and FAR8 can significantly alter their specificity towards C₁₆:₀ or C₁₈:₀ acyl-CoA. nih.gov Protein engineering techniques, including site-directed mutagenesis and directed evolution, can be applied to modify the active site or other structural features of these enzymes to enhance their activity and selectivity for specific fatty acyl precursors. nih.govpnas.orgpnas.org
Similarly, engineering the substrate specificity of CARs is important for controlling the chain length of the resulting fatty aldehydes and alcohols. pnas.org Rational design and directed evolution approaches have been used to modify CARs to improve their specificity for medium-chain fatty acids (C₆-C₁₂) to enhance the production of corresponding alcohols. pnas.org These engineering efforts aim to optimize enzyme-substrate interactions to favor the conversion of specific fatty acid substrates. pnas.org
Engineering enzyme specificity is a powerful tool to control the product profile of engineered microbial cell factories, enabling the targeted biosynthesis of specific fatty alcohol isomers or chain lengths. nih.govpnas.org
Expanding Natural Metabolic Networks for Non-Natural Alcohol Biosynthesis
Expanding natural metabolic networks allows for the biosynthesis of compounds that are not naturally produced by the host organism, including non-natural alcohols or structural isomers like secondary alcohols. nih.govpnas.orgucla.edunih.govnih.gov This involves introducing novel enzymatic steps or entire pathways into the microbial host. pnas.orgnih.gov
One strategy is to engineer existing metabolic pathways to accept or produce non-natural intermediates. For instance, branched-chain amino acid pathways have been modified to generate longer-chain keto acids, which can then be converted to branched-chain alcohols by introducing appropriate enzymes. pnas.orgucla.edunih.gov This approach involves engineering the substrate specificity and activity of key enzymes within the pathway. pnas.orgucla.edu While this example focuses on branched-chain alcohols, the principle of pathway extension and enzyme engineering could potentially be applied to create routes for the biosynthesis of secondary alcohols like this compound. This would likely require the introduction of enzymes capable of forming a hydroxyl group at the C4 position or reducing a ketone at this position, which are not typical reactions in the standard fatty alcohol biosynthesis pathways mediated by FARs or CARs acting on the carboxyl group.
Another strategy involves constructing entirely synthetic pathways using enzymes from different organisms that can collectively convert a simple carbon source into the desired non-natural alcohol. nih.govannualreviews.org This requires careful selection and optimization of enzymes to ensure compatibility and efficient metabolic flux. nih.gov
Expanding metabolic networks represents a frontier in metabolic engineering for producing a diverse range of molecules, including potentially secondary fatty alcohols, by designing and implementing novel enzymatic routes within microbial hosts. pnas.orgnih.gov
Strategies for Enhancing Biosynthetic Yields and Selectivity of Hexadecanol
Enhancing the biosynthetic yields and selectivity of specific fatty alcohols, such as hexadecanol (referring generally to C₁₆ alcohols due to limited specific data on this compound yield), in microbial cell factories is a key goal for industrial production. nih.govresearchgate.net Several strategies are employed to optimize metabolic flux and minimize the production of unwanted byproducts. frontiersin.orgd-nb.info
Increasing the availability of precursor molecules is fundamental. This can be achieved by amplifying the flux through the fatty acid synthesis pathway to increase the pool of relevant fatty acyl-CoA, fatty acyl-ACP, or free fatty acids. frontiersin.orgd-nb.info This often involves overexpressing rate-limiting enzymes in fatty acid synthesis and disrupting competing pathways. frontiersin.orgnih.govd-nb.info
Optimizing the expression levels and balance of the enzymes in the fatty alcohol biosynthetic pathway is critical for efficient conversion and preventing intermediate accumulation. d-nb.infonih.gov Techniques like modular pathway engineering can help in fine-tuning enzyme expression. nih.gov
Achieving high selectivity for a specific fatty alcohol chain length requires using or engineering enzymes with high substrate specificity for the corresponding fatty acyl precursor. nih.govpnas.orgd-nb.info Selecting or modifying FARs or CARs that preferentially process C₁₆ fatty acyl substrates is essential for enhancing hexadecanol selectivity. nih.govd-nb.info
Minimizing the formation of byproducts, such as other fatty acid derivatives or fatty acids themselves, is crucial for improving yield and purity. frontiersin.orgd-nb.info This can involve genetic modifications to reduce or eliminate competing enzymatic activities. frontiersin.orgd-nb.info
Optimization of fermentation conditions, including media composition and culture parameters, can also significantly impact fatty alcohol production. nih.govcas.cnresearchgate.net Fed-batch fermentation strategies have been successfully applied to increase fatty alcohol titers. d-nb.inforesearchgate.net
While most research on yield and selectivity enhancement focuses on primary fatty alcohols, the underlying principles of precursor supply, enzyme optimization, and metabolic flux control are transferable to the production of any fatty alcohol, including potentially this compound, provided the specific biosynthetic pathway is established and functional in the host.
Peroxisomal Metabolic Coupling in Microbial Systems for Fatty Alcohol Production
Peroxisomes are organelles involved in various metabolic processes, including fatty acid β-oxidation and the synthesis of certain lipids like ether lipids, which involve fatty alcohol intermediates. researchgate.netnih.gov Recent studies have explored the potential of compartmentalizing fatty alcohol biosynthesis within peroxisomes to improve production efficiency, particularly in methylotrophic yeasts that utilize methanol. cas.cnresearchgate.netdicp.ac.cn
In methylotrophic yeasts such as Ogataea polymorpha, methanol metabolism, which generates carbon and reducing equivalents, is primarily localized in peroxisomes. cas.cnresearchgate.net Coupling fatty alcohol biosynthesis to peroxisomal methanol utilization can offer advantages by bringing the production pathway in close proximity to the source of necessary substrates and cofactors like NADPH. cas.cnresearchgate.netdicp.ac.cn This spatial organization can lead to more efficient channeling of metabolic flux and potentially reduce the toxicity associated with methanol and its metabolic intermediates. cas.cndicp.ac.cn
Research has demonstrated that constructing fatty alcohol biosynthesis pathways within peroxisomes in methylotrophic yeast significantly improved fatty alcohol titers compared to cytosolic pathways. cas.cnresearchgate.netdicp.ac.cn Further enhancement was achieved by increasing the supply of precursor fatty acyl-CoA and NADPH within the peroxisomal compartment through metabolic engineering. cas.cnresearchgate.net This highlights peroxisomal metabolic coupling as a viable strategy for developing efficient microbial cell factories for fatty alcohol production, particularly when using methanol as a feedstock. cas.cnresearchgate.netdicp.ac.cn The applicability of this approach to the specific biosynthesis of this compound would depend on the ability to engineer or import the necessary enzymatic machinery for this compound synthesis into the peroxisomes.
Data Tables
While specific quantitative data on this compound production via these advanced methodologies is limited in the search results, data on general fatty alcohol production in engineered microbes illustrate the potential of these approaches.
| Host Organism | Engineered Pathway | Products | Titer (mg/L) | Reference |
|---|---|---|---|---|
| E. coli | Optimized fatty alcohol biosynthesis pathway | C₁₂/C₁₄ and C₁₆/C₁₈ alcohols | 598.6 (total) | d-nb.inforesearchgate.net |
| E. coli | Coexpression of thioesterase, fadD, and acr1 | C₁₂/C₁₄ alcohol | 210.1 | d-nb.inforesearchgate.net |
| E. coli | Coexpression of thioesterase, fadD, and FAR | C₁₆/C₁₈ alcohol | 101.5 | d-nb.inforesearchgate.net |
| E. coli | MmCAR + E. coli Ahr | Fatty alcohols (C₈-C₁₆) | >350 | pnas.org |
| S. cerevisiae | Deletion of FAA1/FAA4 + expression of MmCAR/sfp | Fatty alcohols (C₈-C₁₈) | - | acs.org |
| S. cerevisiae | TaFAR1 expression | Hexadecanol (C₁₆:₀) | 655 | researchgate.net |
| Yarrowia lipolytica | TaFAR1 expression | Hexadecanol (C₁₆:₀) | 636 | researchgate.net |
| Ogataea polymorpha | Peroxisomal fatty alcohol biosynthesis pathway | Fatty alcohols | 3.6 g/L | cas.cnresearchgate.net |
| Synechocystis sp. | Heterologous FAR genes | Fatty alcohols | 9.73 ± 2.73 μg OD⁻¹ L⁻¹ | frontiersin.orgnih.gov |
Note: Titers and product profiles are highly dependent on specific strain engineering, culture conditions, and feedstock.
Detailed Research Findings
Research has focused on understanding the mechanisms of FARs and CARs and engineering them for improved performance and specificity. Studies on Arabidopsis thaliana FARs have identified specific amino acid residues that determine chain length specificity, providing targets for rational enzyme design. nih.gov For CARs, protein engineering has been used to enhance activity and selectivity for specific fatty acid chain lengths, demonstrating the potential for tailored fatty alcohol production. pnas.org The development of high-throughput screening methods, such as growth-coupled assays, has accelerated the identification of improved enzyme variants. pnas.org
Expanding metabolic networks has been demonstrated by engineering E. coli to produce branched-chain alcohols by extending existing amino acid biosynthesis pathways. pnas.orgucla.edunih.gov This involves engineering key enzymes to accept novel substrates and channel intermediates towards the desired products. pnas.orgucla.edu
Peroxisomal metabolic coupling in methylotrophic yeasts has shown that spatial organization of metabolic pathways can significantly improve fatty alcohol production efficiency, particularly when utilizing feedstocks like methanol. cas.cnresearchgate.netdicp.ac.cn This strategy leverages the native metabolic capabilities of the host organism and compartmentalization to enhance product synthesis. cas.cnresearchgate.net
These detailed findings highlight the progress being made in engineering microbial systems for fatty alcohol production, laying the groundwork for potentially producing more complex structures like secondary alcohols in the future.
Elucidation of 4 Hexadecanol Metabolism and Biological Interconversions
Pathways of Fatty Alcohol Metabolism in Diverse Biological Systems
Fatty alcohols, including those with a sixteen-carbon chain like 4-hexadecanol, are involved in intermediary metabolism, primarily serving as substrates for the synthesis of wax esters and ether glycerolipids nih.gov. Their metabolism is facilitated through interconnected pathways present in various organisms, from microbes to mammals.
The Fatty Alcohol Cycle and Reversible Interconversion with Fatty Aldehydes and Fatty Acids
A key pathway in fatty alcohol metabolism is the fatty alcohol cycle, which involves the reversible interconversion between fatty alcohols, fatty aldehydes, and fatty acids nih.govchemeurope.comnih.gov. This cycle is crucial for maintaining lipid homeostasis within cells.
The cycle typically begins with a fatty acid, which is converted to a fatty acyl-CoA by acyl-CoA synthetase. The fatty acyl-CoA can then be reduced to a fatty alcohol via a fatty acyl-CoA reductase (FAR). This reduction is often described as proceeding through a fatty aldehyde intermediate nih.gov. Fatty alcohols can subsequently be oxidized back to fatty aldehydes and then to fatty acids nih.govresearchgate.net. Studies in fibroblasts have provided evidence for this reversible interconversion, supporting the existence of a fatty alcohol cycle where fatty alcohol is synthesized from fatty acid (via acyl-CoA) and simultaneously oxidized back to the free fatty acid nih.gov.
While the primary fatty alcohol cycle involving 1-hexadecanol (B1195841) (cetyl alcohol) and hexadecanoic acid (palmitic acid) is well-documented wikipedia.orgnih.govwikipedia.org, the principles of this cycle are applicable to other fatty alcohols, including secondary ones like this compound, although the specific enzymes involved with a hydroxyl group at the 4-position might differ or exhibit varying efficiencies compared to primary alcohol counterparts.
Enzymatic Control of Fatty Alcohol Oxidation and Reduction (e.g., Fatty Alcohol Oxidase, Aldehyde Reductase, Alcohol Dehydrogenase)
The interconversions within the fatty alcohol cycle are catalyzed by specific enzymes.
Fatty Acyl Reductases (FARs) catalyze the reduction of fatty acyl-CoA or fatty acyl-ACP to fatty alcohols. Some FARs directly produce fatty alcohols through a four-electron reduction, potentially via an enzyme-bound aldehyde intermediate. Other pathways involve fatty aldehyde-forming reductases (FALDRs) that produce aldehydes, which are then further reduced to alcohols by endogenous aldehyde reductases (AHR) or alcohol dehydrogenases (ADH) frontiersin.org. The specificity of FARs can influence the chain length and structure of the resulting fatty alcohols nih.govslu.se.
Oxidation of fatty alcohols to fatty aldehydes can be catalyzed by enzymes such as fatty alcohol oxidase (FAO) or fatty alcohol dehydrogenase (FADH) researchgate.netwikipedia.orgoup.com. Fatty alcohol oxidases are a class of oxidoreductases that act on the CH-OH group with oxygen as an acceptor, producing fatty aldehydes and hydrogen peroxide wikipedia.orgresearchgate.net. Long-chain alcohol oxidases, specifically, are known to oxidize fatty alcohols with chain lengths typically above C6 researchgate.net. Studies in plants have shown that certain fatty alcohol oxidases can oxidize 1-hexadecanol oup.com.
Fatty aldehydes are subsequently oxidized to fatty acids by fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2 nih.govresearchgate.net. FALDH is a crucial enzyme in the elimination of long-chain aldehydes and participates in the sequential oxidation of fatty alcohols to fatty acids as part of the fatty alcohol:NAD+ oxidoreductase complex nih.govresearchgate.net. FALDH is capable of oxidizing a variety of aliphatic aldehydes, preferring long-chain substrates (C14-C18) nih.gov.
Aldehyde reductases and alcohol dehydrogenases also play roles in these interconversions. Aldehyde reductases can metabolize fatty aldehydes to fatty alcohols nih.govpnas.org. Alcohol dehydrogenases, particularly long-chain alcohol dehydrogenases, can catalyze the oxidation of long-chain alcohols to fatty aldehydes and further to fatty acids, utilizing NAD+ as a cofactor wikipedia.orgoup.com. Some alcohol dehydrogenases, like Class III alcohol dehydrogenase (ADH3), have also been implicated in alcohol metabolism and can contribute to lipid accumulation by influencing the NADH/NAD ratio mdpi.com.
The enzymatic control ensures the regulated flow of metabolites within the fatty alcohol cycle, linking fatty alcohols to fatty acid synthesis and degradation pathways.
Cellular Uptake and Intracellular Transport Mechanisms of Fatty Alcohols
The mechanisms by which fatty alcohols, including this compound, are taken up by cells and transported intracellularly involve both enzymatic and non-enzymatic processes.
Investigation of Non-Enzymatic Processes in Long-Chain Hydrocarbon Derivative Uptake
While specific studies on the uptake of this compound were not found, the uptake of long-chain hydrocarbon derivatives, including fatty alcohols, can involve non-enzymatic processes such as passive diffusion across cell membranes due to their lipophilic nature. However, the efficiency and mechanisms can vary depending on the cell type and the specific compound. The presence of membrane-bound carriers for long-chain fatty acids suggests that uptake can be more selective than simple diffusion for related lipid species ebm-journal.org.
Characterization of Exchangeable and Non-Exchangeable Cellular Pools
Once inside the cell, fatty alcohols can exist in different cellular pools. These pools can be broadly categorized as exchangeable and non-exchangeable. Exchangeable pools represent lipids that are readily available for metabolic conversion or transport, while non-exchangeable pools might be structural components or stored lipids that are not immediately accessible for metabolism. Studies on fatty alcohol metabolism in fibroblasts suggest that fatty alcohols can accumulate intracellularly, and their levels can be influenced by factors such as the availability of fatty acids nih.gov. The distribution of this compound into these pools would depend on its interaction with cellular lipids and proteins, as well as the activity of enzymes that metabolize or incorporate it into complex lipids.
Metabolic Dysregulation and Associated Biological Implications
Dysregulation of fatty alcohol metabolism can have significant biological implications and is associated with certain metabolic disorders. Conditions affecting the enzymes involved in the fatty alcohol cycle can lead to the accumulation of fatty alcohols and related metabolites, contributing to cellular dysfunction and disease pathogenesis.
A notable example is Sjögren-Larsson syndrome (SLS), a neurocutaneous disorder caused by mutations in the ALDH3A2 gene, which encodes fatty aldehyde dehydrogenase (FALDH) researchgate.netresearchgate.net. Deficiency in FALDH activity impairs the oxidation of fatty aldehydes and alcohols, leading to the accumulation of long-chain fatty aldehydes and fatty alcohols researchgate.netresearchgate.net. This accumulation is thought to contribute to the neurological and cutaneous symptoms observed in SLS researchgate.net. Studies in cultured SLS keratinocytes and in affected tissues have shown increased levels of fatty alcohols researchgate.net.
Furthermore, dysregulation of lipid metabolism, including that involving fatty alcohols, is implicated in conditions like fatty liver disease. Alcohol metabolism, for instance, can affect lipid metabolism by altering the NADH/NAD+ ratio, promoting fatty acid synthesis and inhibiting beta-oxidation, leading to triglyceride accumulation in hepatocytes mdpi.comnih.govxiahepublishing.com. While this is primarily related to ethanol (B145695) metabolism, the broader context of lipid metabolic dysregulation highlights the potential impact of altered fatty alcohol metabolism on cellular and organ function. Metabolic syndrome and related factors can also contribute to lipid dysregulation and liver injury wjgnet.com.
The precise role of this compound in these dysregulatory processes would require specific investigation, but its structural similarity to other long-chain fatty alcohols suggests it could be involved in or affected by pathways implicated in these metabolic disorders.
Impaired Fatty Alcohol Metabolism in Inherited Human Peroxisomal Disorders (e.g., Adrenoleukodystrophy, Sjögren-Larsson Syndrome)
Inherited human peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Sjögren-Larsson Syndrome (SLS), highlight the critical role of peroxisomes in the metabolism of certain lipids, including fatty alcohols and very long-chain fatty acids (VLCFAs) ebm-journal.orgresearchgate.netnih.govnih.govcapes.gov.brcambridge.org. SLS is specifically associated with a deficiency in fatty aldehyde dehydrogenase (FALDH, also known as ALDH3A2), an enzyme crucial for the oxidation of fatty aldehydes to fatty acids nih.govnih.govnih.gov. FALDH is also a component of the fatty alcohol:NAD oxidoreductase (FAO) complex, which oxidizes fatty alcohols nih.gov. Consequently, individuals with SLS exhibit impaired oxidation of fatty alcohols and fatty aldehydes, leading to their accumulation nih.govnih.gov. While the accumulated fatty alcohols in SLS are primarily straight-chain alcohols of 16 to 18 carbons, these findings underscore the importance of enzymatic pathways for fatty alcohol metabolism in preventing their buildup and associated neurological and cutaneous symptoms nih.govnih.gov. X-ALD is characterized by the accumulation of saturated VLCFAs, suggesting a broader defect in peroxisomal beta-oxidation, a process that can also handle fatty acids derived from fatty alcohol metabolism ebm-journal.orgresearchgate.netnih.govcapes.gov.br. These disorders collectively emphasize that the proper functioning of peroxisomal enzymes is essential for the metabolism of long aliphatic chains, a class of compounds that includes hexadecanol (B772) isomers.
Impact of Aliphatic Alcohols on Hepatic Lipid Metabolism
Aliphatic alcohols can influence hepatic lipid metabolism through various mechanisms. Studies on the impact of alcohol (ethanol) consumption demonstrate significant perturbations in liver lipid homeostasis, leading to alcoholic fatty liver disease. Ethanol metabolism in the liver promotes the accumulation of fatty acids and triglycerides by increasing fatty acid uptake, enhancing de novo lipogenesis, decreasing mitochondrial beta-oxidation, and reducing very low-density lipoprotein (VLDL) secretion mdpi.commdpi.comfrontiersin.orgresearchgate.net. While this extensively studied effect pertains to ethanol, a short-chain alcohol, the metabolic fate of long-chain aliphatic alcohols in the liver also involves their entry into lipid metabolic pathways. For instance, hexadecanol (likely 1-hexadecanol in this context) has been shown to enter intermediary lipid metabolism in rabbits via oxidation to palmitic acid, which is then utilized in the synthesis of phospholipids (B1166683) nih.gov. Very long-chain fatty alcohols from dietary waxes have also been suggested to affect cholesterol synthesis ebm-journal.orgresearchgate.net. These findings indicate that while the mechanisms may differ based on chain length and structure (primary vs. secondary alcohol), aliphatic alcohols can be processed by hepatic enzymes and integrated into or influence lipid metabolic pathways.
Anaerobic Bacterial Metabolism of Hydrocarbons and their Alcohol Derivatives
Anaerobic bacteria play a significant role in the biodegradation of hydrocarbons, including alkanes and their derivatives. These microorganisms employ diverse metabolic strategies under oxygen-limited conditions. Some anaerobic pathways for hydrocarbon degradation involve initial activation steps such as addition to fumarate (B1241708) or hydroxylation frontiersin.orgresearchgate.netnih.gov. For alkanes, sub-terminal oxygenation can lead to the formation of secondary alcohols mdpi.com. These alcohol intermediates can then be further metabolized. For example, studies on Acinetobacter sp. strain HO1-N have shown its ability to grow on n-hexadecanol (1-hexadecanol), metabolizing it with the formation of intracellular wax ester inclusions containing hexadecyl palmitate asm.org. This bacterial metabolism involves membrane-bound enzymes like hexadecanol dehydrogenase and fatty aldehyde dehydrogenase asm.org. While specific studies on the anaerobic metabolism of this compound by bacteria are limited in the provided results, the documented pathways for the degradation of alkanes and primary fatty alcohols by anaerobic bacteria demonstrate the potential for the microbial transformation of hexadecanol isomers in anoxic environments.
Data Table 1: Lipid Composition of Acinetobacter sp. strain HO1-N Grown on n-Hexadecanol asm.org
| Lipid Component | Percentage of Total Cellular Lipid |
| Hexadecyl palmitate | 69.8% |
| Phospholipid | 23.8% |
| Triglyceride | 1.9% |
| Mono- and diglyceride | 4.7% |
| Free fatty acid | 0.1% |
| Hexadecanol | 0.8% |
Nutritional and Regulatory Aspects of Long-Chain Aliphatic Alcohols
Long-chain aliphatic alcohols are components of dietary waxes and have been investigated for their potential nutritional and regulatory effects in humans and animals.
Gastrointestinal Absorption and Systemic Distribution of Dietary Wax Esters and Fatty Alcohols
Dietary wax esters, found in sources like plant waxes and beeswax, are composed of long-chain fatty acids esterified to long-chain fatty alcohols ebm-journal.orgresearchgate.netnih.govcapes.gov.br. For absorption to occur, these wax esters are hydrolyzed in the gastrointestinal tract primarily by bile salt-dependent pancreatic carboxyl esterases, releasing the constituent fatty alcohols and fatty acids ebm-journal.orgresearchgate.netnih.govcapes.gov.breuropa.eu. The released long-chain alcohols and fatty acids are then absorbed by the intestinal mucosa europa.eu. The efficiency of this absorption is reported to decrease with increasing chain length and hydrophobicity of the aliphatic chains regulations.goveuropa.eu. Once absorbed, these long-chain alcohols can be incorporated into various lipid classes within the intestinal cells, such as triglycerides and phospholipids, and are subsequently distributed systemically europa.eueuropa.eu. Studies in rats have shown that orally administered long-chain alcohols are incorporated into alkyl diacyl glycerols and ionic alkoxylipids in the small intestine europa.eu. While absorption of intact wax esters is considered limited, the hydrolysis products, fatty alcohols and fatty acids, are more readily absorbed and enter metabolic pathways regulations.goveuropa.eu.
Regulatory Roles in Cholesterol Metabolism and Lipoprotein Profiles (e.g., LDL, HDL)
Certain long-chain aliphatic alcohols, particularly those present in policosanol (a mixture of C24-C34 primary alcohols derived from sources like sugarcane wax), have been studied for their effects on cholesterol metabolism and lipoprotein profiles ebm-journal.orgresearchgate.netnih.govcapes.gov.brnih.govresearchgate.net. Research suggests that dietary supplementation with these very long-chain alcohols can lead to a reduction in plasma low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol in humans ebm-journal.orgresearchgate.netnih.govcapes.gov.br.
Data Table 2: Reported Effects of Dietary Mixed C24-C34 Alcohols (5-20 mg/day) on Plasma Cholesterol in Humans ebm-journal.orgresearchgate.netnih.govcapes.gov.br
| Lipid Parameter | Reported Change |
| LDL Cholesterol | Decrease by 21%-29% |
| HDL Cholesterol | Increase by 8%-15% |
The precise mechanisms underlying these effects are still under investigation but may involve altered cholesterol synthesis or enhanced LDL uptake and metabolism ebm-journal.orgresearchgate.netnih.govcapes.gov.br. However, it is important to note that these observed regulatory roles are primarily associated with very long-chain primary aliphatic alcohols, and the specific impact of this compound on cholesterol metabolism and lipoprotein profiles is not explicitly detailed in the provided search results.
Investigation of 4 Hexadecanol S Biological Functions and Mechanisms of Action
Membrane Interactions and Cellular Biophysics
The interaction of 4-hexadecanol with cellular membranes is a critical aspect of its biological activity. As an aliphatic alcohol, its effects are largely governed by its physicochemical properties, which dictate how it partitions into and perturbs the lipid bilayer.
Mechanisms of Disruption of Cell Membrane Permeability and Integrity by Aliphatic Alcohols
Aliphatic alcohols are known to disrupt the integrity of cell membranes, and the extent of this disruption is often correlated with their hydrophobicity. nih.gov The fundamental mechanism involves the insertion of the alcohol molecules into the phospholipid bilayer. This intercalation disrupts the orderly arrangement of the lipid molecules, leading to an increase in membrane fluidity and permeability. quora.comquora.com
The potency of aliphatic alcohols in disrupting membrane integrity generally increases with the length of their carbon chain. hku.hk Longer-chain alcohols, such as hexadecanol (B772), have a greater affinity for the hydrophobic core of the membrane. This can lead to a more significant disruption of the lipid packing, creating transient or permanent gaps in the membrane. quora.com This increased permeability can result in the leakage of ions and small molecules from the cell. quora.com Studies have shown that the toxic effects of some alcohols are linked to their hydrophobic interactions with the cellular membrane. nih.gov Secondary alcohols, a category that includes this compound, are known to exert their bactericidal effects through the dissolution of membrane lipids and protein denaturation, which leads to membrane destabilization and increased permeability. mdpi.com
Biophysical Correlates of Membrane Function in the Presence of Aliphatic Alcohols
The presence of aliphatic alcohols within the cell membrane alters its biophysical properties, which in turn affects membrane function. The increased fluidity caused by the insertion of alcohol molecules can impact the function of integral membrane proteins, such as receptors, enzymes, and ion channels. mdpi.comnih.gov The simple structure of aliphatic alcohols suggests their interactions are less about classical receptor binding and more about a nonspecific disruption of the cell membrane. nih.gov
The adaptive responses of microorganisms to the presence of aliphatic alcohols can also provide insight into their biophysical effects. For instance, some bacteria alter the fatty acid composition of their membranes to counteract the fluidizing effect of alcohols. nih.govoup.com In the presence of long-chained alcohols, an increase in the degree of saturation of membrane lipids has been observed in some species, which is a mechanism to decrease membrane fluidity. nih.gov
The following table summarizes the general effects of aliphatic alcohols on the biophysical properties of cell membranes:
| Biophysical Property | Effect of Aliphatic Alcohols |
| Membrane Fluidity | Generally increased, leading to a more disordered state. quora.com |
| Permeability | Increased, allowing for greater passage of ions and small molecules. quora.commdpi.com |
| Lipid Packing | Disrupted due to the intercalation of alcohol molecules. quora.com |
| Membrane Thickness | Can be altered depending on the concentration and chain length of the alcohol. |
| Phase Behavior | Can induce phase separation or alter existing lipid domains. nih.gov |
Structural Organization and Two-Dimensional Phase Behavior of Hexadecanol Isomers at Interfaces (e.g., Air/Water)
The structural organization of hexadecanol isomers at an air/water interface provides a model for their behavior at the membrane-water interface. Studies using surface tension measurements and vibrational sum frequency spectroscopy have revealed significant differences in the two-dimensional phase behavior of hexadecanol isomers, including 1-hexadecanol (B1195841), 2-hexadecanol (B79914), 3-hexadecanol, and this compound. nih.govacs.org
These studies indicate that 3-hexadecanol and this compound form more expanded monolayers at their equilibrium spreading pressures compared to their 1- and 2- counterparts. nih.govacs.org This suggests that the position of the hydroxyl group along the alkyl chain plays a crucial role in the packing efficiency of these molecules. nih.gov For this compound, the monolayer is significantly more expanded, indicating a less ordered and less compact arrangement of the molecules at the interface. nih.govacs.org This is attributed to a reduced correlation in the orientation of the methyl groups at opposite ends of the molecules. nih.gov
The molecular areas of different hexadecanol isomers at their equilibrium spreading pressures are detailed in the table below:
| Hexadecanol Isomer | Molecular Area (Ų/molecule) |
| 1-Hexadecanol | 18.9 nih.govacs.org |
| 2-Hexadecanol | 21.5 nih.govacs.org |
| 3-Hexadecanol | 28.7 nih.govacs.org |
| This compound | 40.3 nih.govacs.org |
Enzymatic Interactions and Roles as Biochemical Probes
Beyond its effects on membrane structure, this compound can also participate in and modulate enzymatic reactions, highlighting its potential as a biochemical probe.
Interaction as Substrate for Enzymes in Biological Pathways
Long-chain fatty alcohols, including hexadecanol, can serve as substrates for various enzymes involved in lipid metabolism. In some microorganisms, such as Acinetobacter sp., n-hexadecanol can be metabolized. thegoodscentscompany.com The metabolic pathways for fatty alcohols often involve their interconversion with fatty aldehydes and fatty acids. ebi.ac.uk For instance, alcohol dehydrogenases can catalyze the oxidation of hexadecanol to its corresponding aldehyde, hexadecanal. thegoodscentscompany.comdrugbank.com
Furthermore, acyl-CoA reductases are key enzymes that can reduce fatty acyl-CoAs to fatty aldehydes, which are then further reduced to fatty alcohols. nih.gov Conversely, fatty alcohols can be converted to fatty acids. Studies have shown that in some systems, hexadecanol can be oxidized to palmitic acid. The ability of this compound to be a substrate in these pathways depends on the substrate specificity of the involved enzymes.
Modulation of Enzyme Activity by this compound and its Derivatives
The perturbation of the lipid membrane by this compound can indirectly modulate the activity of membrane-bound enzymes. Changes in membrane fluidity and thickness can alter the conformational dynamics of these enzymes, leading to either an increase or decrease in their catalytic activity. nih.gov
Derivatives of long-chain alcohols have also been shown to directly modulate enzyme activity. For example, certain sophorolipids derived from cetyl alcohol (1-hexadecanol) have demonstrated anti-proliferative effects against cancer cells, suggesting an interaction with and modulation of key cellular enzymes or signaling pathways. tiiips.com While specific studies on the enzyme-modulating effects of this compound are limited, it is plausible that it and its derivatives could exhibit similar activities, making them useful as biochemical probes to investigate enzyme function and cellular processes.
Roles in Lipid Synthesis and Signaling Pathways
Ether lipids, including plasmalogens, are a class of glycerophospholipids distinguished by a hydrocarbon chain linked to the sn-1 position of the glycerol (B35011) backbone via an ether bond, rather than the more common ester bond. nih.gov This structural difference has significant implications for their function, influencing membrane structure, vesicular fusion, and cell signaling. nih.govmed-life.ca The biosynthesis of these lipids is a well-defined process that begins in the peroxisome and concludes in the endoplasmic reticulum. nih.gov
The initial steps are critical and occur within the peroxisome. The pathway utilizes dihydroxyacetone phosphate (B84403) (DHAP), an intermediate from glycolysis, as its starting precursor. nih.gov Long-chain fatty alcohols, such as hexadecanol, are essential substrates for this process. These alcohols are supplied by the enzyme fatty acyl-CoA reductase 1 (FAR1), which reduces long-chain acyl-CoAs. med-life.ca The synthesis proceeds as follows:
Acylation of DHAP: The enzyme glyceronephosphate O-acyltransferase (GNPAT) catalyzes the transfer of an acyl group from an acyl-CoA molecule to DHAP, forming acyl-DHAP. med-life.ca GNPAT exhibits specificity for certain long-chain acyl-CoAs, including hexadecanoyl-CoA (C16:0). med-life.ca
Formation of the Ether Bond: Subsequently, alkylglycerone phosphate synthase (AGPS) exchanges the acyl chain of acyl-DHAP with a long-chain fatty alcohol, creating the characteristic ether linkage and forming alkyl-DHAP. med-life.ca
This alkyl-DHAP is then transported to the endoplasmic reticulum for the remaining synthesis steps to form mature ether lipids and plasmalogens. med-life.ca Plasmalogens are the most prevalent type of ether lipid and are characterized by a vinyl-ether bond at the sn-1 position. med-life.ca Deficiencies in plasmalogen biosynthesis are associated with severe peroxisomal disorders, highlighting the critical nature of this pathway for human health. nih.govnih.gov
Key Peroxisomal Enzymes in Ether Lipid Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Glyceronephosphate O-acyltransferase | GNPAT | Catalyzes the conversion of dihydroxyacetone phosphate (DHAP) and acyl-CoA into acyl-DHAP. med-life.ca |
| Alkylglycerone phosphate synthase | AGPS | Substitutes the acyl chain of acyl-DHAP with a long-chain fatty alcohol to form alkyl-DHAP. med-life.ca |
Wax esters are neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. wikipedia.orglibretexts.org The formation is a reversible condensation reaction between the carboxylic acid and the alcohol. libretexts.org this compound, as a C16 fatty alcohol, can serve as the alcohol moiety in the formation of these esters. For instance, the bacterium Acinetobacter sp. strain M-1 is known to accumulate significant quantities of wax esters, specifically hexadecyl hexadecanoate, when provided with substrates like n-hexadecane or n-hexadecanol. nih.gov In this case, hexadecanol is esterified with hexadecanoic acid. nih.gov
The physical properties of wax esters, such as their melting point, are determined by the chain lengths and degree of saturation of their constituent fatty acid and fatty alcohol components. wikipedia.org Saturated wax esters tend to be solid at room temperature, while the presence of double bonds lowers the melting point. wikipedia.orgnih.gov This variability allows for a wide range of biological functions across different organisms.
Diverse Biological Functions of Wax Esters
| Function | Description | Examples |
|---|---|---|
| Waterproofing | Form a hydrophobic protective layer on surfaces to prevent water loss. libretexts.orgnih.govcreative-proteomics.com | Found on the cuticle of terrestrial arthropods, and the leaves, fruits, and stems of plants. libretexts.orgnih.govcreative-proteomics.com In water birds, this waxy coating on feathers provides buoyancy and repels water. libretexts.org |
| Energy Storage | Serve as a major metabolic energy reserve, particularly in marine organisms. nih.gov | Many marine animals, from zooplankton to fish, store large amounts of wax esters as an energy source. wikipedia.org |
| Buoyancy | Their low density provides lift for marine organisms, helping them control their position in the water column. wikipedia.org | Marine organisms like certain fish and dinoflagellates store wax esters in tissues or swim bladders for buoyancy. wikipedia.org |
| Structural Components | Act as key components in the production of commercially and biologically important waxes. | Beeswax is composed of 70-80% wax esters, primarily derived from C12-C20 fatty acids. wikipedia.org |
Advanced Analytical and Spectroscopic Characterization of 4 Hexadecanol in Research
Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis
Chromatographic and mass spectrometric methods are fundamental for separating, identifying, and quantifying chemical compounds in complex mixtures. These techniques are widely applied in the analysis of fatty alcohols, including hexadecanols.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabonomic Profiling and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique utilized for the separation and identification of volatile and semi-volatile compounds in complex samples. GC-MS-based metabolomics has been employed for profiling active metabolites from various biological sources, such as plants. fishersci.cawikidata.org The technique offers high separating power and sensitivity, making it suitable for metabolomic research and the identification of compounds in complex biological matrices like blood plasma. fishersci.ca Studies have used GC-MS to identify the chemical constituents in plant extracts, including fatty acids and linear alcohols. atamanchemicals.comatamankimya.com Compound identification in GC-MS is typically achieved by comparing the acquired mass spectra to standard mass spectral libraries, such as the National Institute of Standards and Technology (NIST) library. wikidata.orgatamanchemicals.com This allows for the putative identification of various metabolites and chemical components within a sample. fishersci.caatamankimya.com
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment and Identification of Aliphatic Alcohol Impurities
Gas Chromatography-Flame Ionization Detection (GC-FID) is a commonly used technique for the analysis of organic compounds, including aliphatic alcohols. GC-FID is particularly valuable for purity assessment and the identification of impurities in long-chain aliphatic alcohols like cetyl alcohol (1-hexadecanol). mpbio.comthermofisher.inthegoodscentscompany.com The United States Pharmacopoeia (USP) outlines procedures using GC-FID for the chemical purity assay of cetyl alcohol, including the measurement of cetyl alcohol content and the identification of common aliphatic alcohol impurities such as stearyl alcohol, lauryl alcohol, and myristyl alcohol. mpbio.comthermofisher.in The method involves using a GC system configured with an FID and a suitable analytical column to achieve separation of the target alcohol from its impurities. mpbio.comthermofisher.in GC-FID provides repeatable and precise sample injections and can offer enhanced compound resolution for analyzing residual impurities. mpbio.comthegoodscentscompany.com
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection for Mixture Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a versatile technique for analyzing various compounds, especially those that lack strong chromophores, such as alcohols. fishersci.cafishersci.ca RID measures the difference in refractive index between the mobile phase and the sample effluent, making it a universal detection method that responds to all analytes. fishersci.ca HPLC-RID has been successfully applied for the analysis of mixtures containing alcohols. atamanchemicals.com For instance, an RP-HPLC method with RID has been developed and validated for the simultaneous determination of trace levels of un-sulfated alcohols, including n-hexadecanol (1-hexadecanol), n-decanol, n-dodecanol, and n-tetradecanol, in materials like sodium lauryl sulfate. thegoodscentscompany.comherts.ac.uk This method demonstrates good resolution among the aliphatic alcohols. thegoodscentscompany.comherts.ac.uk HPLC-RID methods can be developed using isocratic elution with appropriate mobile phases, such as mixtures of water and acetonitrile, and suitable reversed-phase columns. thegoodscentscompany.comherts.ac.uk
Spectroscopic and Scattering Methodologies for Structural and Dynamic Studies
Spectroscopic and scattering techniques provide valuable insights into the molecular structure, orientation, and dynamic properties of compounds, including hexadecanols, particularly at interfaces.
Vibrational Sum Frequency Spectroscopy for Interfacial Structure Analysis of Hexadecanol (B772) Monolayers
Vibrational Sum Frequency Spectroscopy (VSFS or SFG) is a surface-specific nonlinear optical technique used to probe the structure and orientation of molecules at interfaces, such as liquid/vapor or liquid/liquid interfaces. fishersci.fifishersci.caflybase.org VSFS is particularly sensitive to molecules in non-centrosymmetric environments, making it ideal for studying monolayers adsorbed at interfaces. thegoodscentscompany.com The technique involves the mixing of a visible light beam and an infrared (IR) beam at the interface, generating a sum-frequency signal that is resonantly enhanced when the IR frequency matches a vibrational mode of the interfacial molecules. flybase.org VSFS has been applied to study the structure of various monolayers at aqueous interfaces, including phospholipid and long-chain alcohol monolayers. fishersci.fiflybase.orgthegoodscentscompany.comfishersci.ca Studies using VSFG have investigated the structure of water at the interface of long-chain alcohol monolayers and the orientation and conformation of phospholipid monolayers with varying chain lengths, including those with 16 carbons, relevant to hexadecanol. flybase.orgthegoodscentscompany.com By analyzing the vibrational spectra obtained from VSFG, researchers can gain molecular-level insights into the ordering, conformation, and interactions of molecules within the monolayer and with the surrounding interfacial water. flybase.orgthegoodscentscompany.com
Surface Light Scattering (SLS) for Thermophysical Property Characterization of Long-Chain Alcohols
Surface Light Scattering (SLS) is a technique used to determine the thermophysical properties of fluids, such as liquid viscosity and surface tension, by analyzing the dynamics of thermally excited capillary waves (surface fluctuations) at a liquid-gas or liquid-liquid interface. wikipedia.orgatamanchemicals.comwikipedia.org SLS is considered a reliable and accurate method for thermophysical property research and has been applied to various working fluids, including hydrocarbons and long-chain alkanes and alcohols. wikipedia.orgatamanchemicals.comwikipedia.org A key advantage of SLS is its contactless nature and the ability to simultaneously determine both viscosity and surface tension in thermodynamic equilibrium without the need for calibration. wikipedia.orgfishersci.at Research has utilized SLS for the characterization of long linear and branched alkanes and alcohols, investigating the influence of parameters like chain length and hydroxylation on properties such as liquid viscosity and surface tension. atamanchemicals.com For example, SLS has been used for the simultaneous and accurate determination of liquid viscosity and surface tension of n-hexadecane over a wide temperature range. atamanchemicals.com While studies specifically on 4-hexadecanol by SLS may not be as prevalent in the provided results, the application of the technique to long-chain alcohols and related hydrocarbons like n-hexadecane demonstrates its potential for characterizing the thermophysical properties of this compound. atamanchemicals.comfishersci.at
X-ray Diffraction (XRD) in the Context of Hexadecanol-Containing Composites
X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of materials, including long-chain alcohols and their composites. XRD patterns provide information about the arrangement of molecules in the solid state, including lattice parameters, space group, and the presence of different crystalline phases.
Studies on hexadecanol, particularly 1-hexadecanol (B1195841), demonstrate the utility of XRD in characterizing its solid forms and its behavior in mixtures. For instance, research on the binary system of hexadecane (B31444) and 1-hexadecanol utilized powder XRD to establish the experimental temperature-composition phase diagram and determine the crystal structures of the solid ordered phases of the components. colab.wsfigshare.comresearchgate.net 1-Hexadecanol was found to display a monoclinic γ form with specific unit cell dimensions (a = 8.980 Å, b = 4.939 Å, c = 87.91 Å, and β = 122.63°) and belonging to the space group A2/a with Z = 8. colab.wsfigshare.comresearchgate.net This study highlighted the restricted miscibility in the solid state for this binary system. colab.wsfigshare.comresearchgate.net
XRD has also been employed to study the phase behavior of n-hexadecanol confined in silicon nanochannels. aps.org This research showed that confinement influenced the transition temperatures between liquid, rotator, and crystalline phases and favored the formation of the orthorhombic β form over the monoclinic γ form observed in bulk n-hexadecanol. aps.org The β crystallites formed bilayers with the molecular long axis perpendicular to the channel axis. aps.org
In the context of composites, XRD is used to analyze the crystalline nature of components within the composite material. For example, XRD has been used to characterize catalysts containing long-chain alcohols or derived species, providing information on the phases present. nih.gov Another study used XRD to analyze long-chain fatty alcohol extracted from plant waste, confirming its crystalline nature through specific diffraction peaks. impactfactor.org
While direct XRD data for this compound-containing composites were not extensively found in the search results, the principles and applications demonstrated for 1-hexadecanol and other long-chain alcohols are directly transferable. XRD would be essential for characterizing the crystalline phase of this compound itself, its orientation and packing within composite materials, and any changes in its crystalline structure due to interactions with other components or confinement effects.
Fourier-Transform Infrared Spectroscopy (FT-IR) for Molecular Fingerprinting
Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups and characterizing the molecular structure of organic compounds like this compound. FT-IR spectra provide a unique molecular fingerprint based on the vibrational modes of the bonds within the molecule.
For long-chain alcohols, characteristic absorption bands in the FT-IR spectrum include those corresponding to the O-H stretching vibration, C-O stretching vibration, and various C-H stretching and bending vibrations within the alkyl chain. libretexts.orgvscht.cz The O-H stretching band is typically observed in the 3200-3500 cm⁻¹ region, often appearing as a broad band due to hydrogen bonding. libretexts.orgvscht.cz The C-O stretching vibration for primary alcohols is usually found in the 1050-1075 cm⁻¹ range, while for secondary alcohols (like this compound), it might appear in a slightly different region (around 1100 cm⁻¹). researchgate.net C-H stretching vibrations occur in the 2850-3000 cm⁻¹ region, and C-H bending vibrations are seen in the 1370-1470 cm⁻¹ range. libretexts.orgvscht.cz Long-chain alkanes and alcohols also exhibit a characteristic C-H rocking band around 720-725 cm⁻¹. libretexts.orgvscht.cz
FT-IR spectroscopy has been used in studies involving hexadecanol isomers, such as 1-hexadecanol, to confirm the presence of the alcohol functional group and characterize its interactions. chemicalbook.comnist.govnist.govspectrabase.comresearchgate.netacs.org For example, FT-IR analysis was used to identify functional groups in extracts containing 2-methyl, 1-hexadecanol. researchgate.net Combined XRD and infrared spectroscopy studies on n-hexadecanol confined in nanochannels also utilized IR to study the molecular dynamics. aps.org
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling, particularly Molecular Dynamics (MD) simulations and theoretical calculations, are increasingly valuable tools for studying the behavior and properties of complex molecules like this compound. These methods can provide insights into intermolecular interactions, phase behavior, reaction mechanisms, and the validation of force fields.
Molecular Dynamics (MD) Simulations for Understanding Intermolecular Interactions and System Behavior of Long-Chain Alcohols
Molecular Dynamics (MD) simulations are used to simulate the time evolution of a system of molecules, providing dynamic information about their movements, interactions, and collective behavior. MD simulations are particularly useful for studying the behavior of long-chain alcohols in various phases and environments, including interfaces and mixtures.
Studies have employed MD simulations to investigate the behavior of long-chain alcohols, such as hexadecanol and dodecanol, at interfaces, for instance, in monolayers at the air/water interface. researchgate.netacs.orgunam.mx These simulations can reveal how alcohol molecules arrange themselves, their tilt angles, and the ordering of their hydrocarbon tails. researchgate.net MD simulations have also been used to study the interactions between long-chain alcohols and other molecules, such as surfactants or lipids, to understand their effect on monolayer structure and properties. researchgate.netacs.orgunam.mxnih.govresearchgate.net For example, MD simulations have explored how alcohol chain length and concentration influence hydrogen bond formation in lipid bilayers. nih.gov
Furthermore, MD simulations are used to study the thermophysical properties of long-chain alkanes and alcohols in liquid mixtures, including density, viscosity, and interfacial tension. fau.deresearchgate.net These simulations can help explain macroscopic properties based on microscopic structure and interactions, such as surface enrichment. fau.deresearchgate.net Non-equilibrium MD simulations have been used to investigate the effect of long-chain surfactant adsorption on interfacial heat transfer between a polymer liquid and a silica (B1680970) surface, highlighting the role of alcohol chain length and hydrogen bonding in creating heat paths. tohoku.ac.jpresearchgate.net
While specific MD simulations of this compound were not prominently featured in the search results, the application of MD to study the behavior and interactions of other hexadecanol isomers and long-chain alcohols demonstrates its relevance. MD simulations could be used to investigate the conformational preferences of this compound, its self-assembly in different solvents, its interactions with surfaces or other molecules in composite materials, and its diffusion and transport properties. The position of the hydroxyl group at the fourth carbon in this compound, compared to the terminal position in 1-hexadecanol, would likely influence its intermolecular interactions and packing behavior, which could be effectively studied through MD simulations.
Theoretical Calculations for Elucidating Reaction Mechanisms (e.g., Carbon-Carbon Bond Scission)
Theoretical calculations, often based on quantum mechanics principles like Density Functional Theory (DFT), are valuable for studying reaction mechanisms, including bond scission processes in organic molecules. These calculations can provide insights into transition states, activation energies, and reaction pathways that are difficult to probe experimentally.
Studies have utilized theoretical calculations to investigate reaction mechanisms involving hydrocarbons and alcohols. For instance, DFT calculations have been applied to study the decomposition of organic molecules on metal surfaces, which can involve carbon-carbon bond scission. acs.org While direct examples of theoretical calculations specifically on the carbon-carbon bond scission mechanism of this compound were not found, research on similar long-chain molecules and related reactions provides a framework for such studies. Theoretical calculations are essential for understanding the elementary steps involved in the catalytic conversion or degradation of long-chain alcohols.
For this compound, theoretical calculations could be used to explore potential reaction pathways, such as dehydration, oxidation, or C-C bond cleavage, particularly in the presence of catalysts. Calculations could help determine the feasibility of different reaction routes by calculating activation barriers and reaction energies. Understanding the mechanism of C-C bond scission is particularly relevant for processes like catalytic cracking or hydrocracking of long-chain hydrocarbons and their derivatives. The position of the hydroxyl group in this compound might influence the preferred sites for bond cleavage, and theoretical calculations could provide detailed atomic-level insights into these processes.
Force Field Development and Validation for Simulating Long-Chain Alkanes and Alcohols
Accurate Molecular Dynamics simulations rely on well-developed and validated force fields, which are sets of parameters that describe the interactions between atoms. Developing and validating force fields for long-chain alkanes and alcohols is crucial for ensuring the reliability of simulations of these molecules.
Several force fields, such as OPLS (Optimized Potentials for Liquid Simulations), CHARMM, and GAFF (General Amber Force Field), are commonly used for simulating organic molecules. researchgate.netnih.govresearchgate.netrsc.orgacs.orgacs.orgrsc.orgresearchgate.netnih.gov However, accurately modeling the behavior of long hydrocarbon chains and the specific interactions introduced by functional groups like the hydroxyl group in alcohols can be challenging. nih.govacs.org
Research efforts are ongoing to refine and validate force fields for long-chain alkanes and alcohols. This involves comparing simulation results for properties like density, heat of vaporization, and phase transition temperatures with experimental data. researchgate.netnih.govresearchgate.netacs.orgrsc.orgresearchgate.net For example, modifications to the OPLS-AA force field, such as the L-OPLS and OPLS/2020 versions, have been proposed to improve the description of long hydrocarbon chains and their liquid phase behavior. researchgate.netnih.govresearchgate.netacs.orgacs.org These refinements often involve adjusting parameters related to partial charges, Lennard-Jones interactions, and dihedral angles. nih.govacs.org
Validation studies involve simulating various properties of pure long-chain alkanes and alcohols, as well as their mixtures, and comparing the results to experimental measurements. fau.deresearchgate.netrsc.orgresearchgate.net Some studies have specifically focused on validating force fields for simulating long-chain alcohols of varying chain lengths and types (primary, secondary). nih.govacs.orgacs.org
For simulating this compound, selecting an appropriate force field and potentially validating its parameters against available experimental data (if any exist for this specific isomer) or data for similar secondary alcohols would be a critical step. The position of the hydroxyl group in secondary alcohols presents unique challenges for force field development compared to primary alcohols, as it affects the local environment and hydrogen bonding capabilities. Continued development and validation of force fields are essential for accurate and reliable MD simulations of this compound and its behavior in complex systems.
Environmental Dynamics and Ecotoxicological Research of 4 Hexadecanol
Biodegradation Pathways and Mechanisms in Natural Environments
The biodegradation of long-chain fatty alcohols, including hexadecanol (B772), is a significant process influencing their persistence in the environment. Studies indicate that hexadecanol can undergo biodegradation under both aerobic and anaerobic conditions. nih.govatamanchemicals.comatamanchemicals.com
Aerobic and Anaerobic Degradation Processes of Hexadecanol
Various biological screening studies have demonstrated that 1-hexadecanol (B1195841) biodegrades both aerobically and anaerobically. nih.govatamanchemicals.comatamanchemicals.com In aerobic environments, fatty alcohols are readily degraded by microorganisms. sci-hub.se The primary pathway for the degradation of fatty acids, which can be formed from fatty alcohols, in microbial cells is the β-oxidation cycle. sci-hub.se
Anaerobic degradation of 1-hexadecanol has also been studied. In a model sludge digester, a 28-day incubation period showed that 25.1% of the radioactivity from 14-C-labeled 1-hexadecanol was recovered as methane (B114726) gas, and 72.0% was recovered as CO₂ gas. nih.gov This indicates significant mineralization of the compound under anaerobic conditions.
Role of Microbial Consortia and Specific Enzymes in Alcohol Degradation
Microorganisms, including bacteria, yeasts, and molds, are capable of degrading fatty alcohols and fatty acids. sci-hub.se The pathways of oxidation are generally similar across different microbial species, although the specific enzymes involved may vary. sci-hub.se
The degradation of alkanes, which can serve as precursors to fatty alcohols, primarily occurs through hydroxylation pathways, such as the terminal oxidation pathway and the subterminal oxidation pathway. mdpi.comasm.org In the terminal oxidation pathway, an alkane is oxidized to a primary alcohol (like 1-hexadecanol) by alkane hydroxylases. mdpi.comasm.org This alcohol is then further oxidized to an aldehyde by alcohol dehydrogenases and subsequently to a fatty acid by aldehyde dehydrogenases. mdpi.comasm.org The resulting fatty acid can then enter the β-oxidation pathway for further degradation. mdpi.commdpi.com
The subterminal oxidation pathway involves the oxidation of an alkane to a secondary alcohol (such as 2-hexadecanol) by alkane hydroxylases. mdpi.comasm.org This secondary alcohol is then oxidized to a ketone, and eventually to a fatty acid. mdpi.com
Specific enzymes involved in fatty alcohol degradation include alcohol dehydrogenases and aldehyde dehydrogenases, which catalyze the conversion of alcohols to aldehydes and then to fatty acids, respectively. mdpi.commdpi.com In some microorganisms, the first step of fatty acid degradation via β-oxidation is controlled by enzymes like fatty-acyl CoA oxidase or acyl-CoA dehydrogenase. nih.gov Microbial consortia capable of degrading long-chain n-paraffins, including hexadecane (B31444) via 1-hexadecanol as an intermediate, have been isolated from environments like soil. nih.gov
Environmental Partitioning and Transport Behavior
The environmental partitioning and transport of hexadecanol are influenced by its physical and chemical properties, particularly its low water solubility and relatively high octanol-water partition coefficient (logP). nih.govatamanchemicals.comfishersci.decpachem.com
Adsorption to Suspended Solids and Sediment in Aquatic Systems
Due to its low water solubility and hydrophobic nature, hexadecanol is expected to adsorb significantly to suspended solids and sediment in aquatic systems. nih.govatamanchemicals.comatamanchemicals.comatamanchemicals.com This adsorption is a crucial process determining its fate and mobility in water bodies. The estimated organic carbon-water (B12546825) partition coefficient (Koc) for 1-hexadecanol is high, around 25,000, suggesting low mobility in soil and strong adsorption to organic matter in aquatic environments. nih.govatamanchemicals.comatamanchemicals.com Measured adsorption values for other long-chain alcohols also show very high Koc values, further supporting the expectation of strong adsorption. europa.eu Sorption to sediments can be a main cause of elimination from the water compartment in sediment-water systems. mdpi.com
Volatilization from Moist Soil and Water Surfaces
Volatilization from moist soil and water surfaces is expected to be an important fate process for 1-hexadecanol based on its estimated Henry's Law constant. nih.govatamanchemicals.comatamanchemicals.comatamanchemicals.com The Henry's Law constant for 1-hexadecanol is estimated as 4.6X10⁻² atm-cu m/mole nih.govatamanchemicals.com or 4.6X10⁻⁵ atm-cu m/mole atamanchemicals.com. However, adsorption to soil and suspended solids in water is expected to attenuate volatilization. nih.govatamanchemicals.comatamanchemicals.comatamanchemicals.com
Estimated volatilization half-lives for 1-hexadecanol from model water bodies vary depending on the specific model parameters and whether adsorption is considered. Estimated volatilization half-lives for a model river and model lake are 23 hours and 12 days, respectively. nih.govatamanchemicals.comatamanchemicals.com The estimated volatilization half-life from a model pond is considerably longer, approximately 1.8 years, when adsorption is taken into account. atamanchemicals.comatamanchemicals.com Volatilization from dry soil surfaces is not expected based on its vapor pressure. atamanchemicals.com
The following table summarizes some estimated volatilization half-lives for 1-hexadecanol:
| Environmental Compartment | Estimated Volatilization Half-Life | Adsorption Considered | Source |
| Model River | 23 hours | No | nih.govatamanchemicals.comatamanchemicals.com |
| Model Lake | 12 days | No | nih.govatamanchemicals.comatamanchemicals.com |
| Model Pond | 1.8 years | Yes | atamanchemicals.comatamanchemicals.com |
Ecotoxicological Impact Assessments
Ecotoxicological assessments for hexadecanol indicate varying levels of toxicity to aquatic organisms, with some data suggesting it can be very toxic. fishersci.dethermofisher.comscbt.com However, other sources suggest low acute and repeat dose toxicity for long-chain alcohols like hexadecanol. researchgate.net
For 1-hexadecanol, an EC50 for Scenedesmus subspicatus (Algae) was reported as 676 mg/L in a 72-hour cell multiplication inhibition test. nih.gov Despite this value suggesting lower toxicity to this specific alga, other safety data sheets classify 1-hexadecanol as very toxic to aquatic organisms and potentially causing long-term adverse effects in the aquatic environment. fishersci.dethermofisher.comscbt.com
It is important to consider that the low water solubility of longer-chain alcohols (>C13-14) can limit their dissolved concentration in water, which in turn can limit their bioavailability and thus the observed toxicity. oecd.orgepa.gov Therefore, while the intrinsic toxicity might be significant, the actual effects in aquatic environments can be attenuated by their limited solubility and strong adsorption to particles. oecd.org Field and laboratory investigations on hexadecanol and octadecanol have suggested a very minimal toxicological threat to aquatic and terrestrial life forms such as fish, ducks, insects, and plants. researchgate.net
Studies on the Acute Toxic and Metabolic Effects of Aliphatic Alcohols in Model Organisms
Studies investigating the acute toxic and metabolic effects of aliphatic alcohols in model organisms, such as rats and aquatic species, have been conducted to assess their potential hazards. Research has shown that the acute toxicity of straight-chain monohydroxy alcohols can be directly proportional to their carbon chain length, although this relationship can be influenced by factors like solubility and metabolism. pnas.org For longer chain lengths, including those around C16, reduced solubility in water can limit bioavailability, potentially leading to lower acute effects in aquatic organisms compared to shorter-chain alcohols. researchgate.netoecd.org
While specific data on the acute toxic and metabolic effects solely of 4-hexadecanol in model organisms within the context of the referenced studies nih.gov are not extensively detailed in the search results, broader research on aliphatic alcohols provides relevant context. The toxicity of aliphatic alcohols to aquatic organisms, including fish, invertebrates, and algae, is dependent on chain length, with shorter chains generally exhibiting greater toxicity potential. wikipedia.org For chain lengths greater than C14, acute effects are less likely due to low solubility limiting bioavailability. oecd.org
Bioaccumulation Potential and Environmental Concentrations
The bioaccumulation potential of aliphatic alcohols, including hexadecanol, has been assessed through various methods, including experimental studies and predictive models. Generally, long-chain aliphatic alcohols are considered to have a low potential for bioaccumulation. oecd.orgglentham.comeuropa.euoecd.orgmmsl.czsantos.com
Measured bioconcentration factor (BCF) data for related alcohol categories support the concept that bioaccumulation potential is lower than estimates based on log Kow values alone. oecd.orgeuropa.eu This is partly attributed to the metabolism (biotransformation) of alcohols in living organisms, which is not accounted for in log Kow-based predictions. europa.eu For hexadecan-1-ol (a structural isomer of this compound), a measured BCF of 56 was observed in golden orfe fish (Leuciscus idus melanotus) in a 3-day static exposure study. nih.gov According to one classification scheme, this BCF suggests a moderate potential for bioconcentration in aquatic organisms, assuming the compound is not metabolized. nih.gov However, other reviews and data suggest that metabolism in organisms prevents significant accumulation for aliphatic alcohols. europa.eu
Environmental concentrations of aliphatic alcohols have been monitored in various environmental compartments. Long-chain alcohols are universally detected in wastewater effluents due to continuous use and distribution, partitioning properties, and natural sources. researchgate.netnih.gov For linear alcohols with chain lengths from C12 to C15, the 90th percentile effluent discharge concentration was determined to be 1.979 µg/L in wastewater treatment plants across seven countries. researchgate.netnih.gov While this specific data is for C12-C15 alcohols, it provides an indication of the presence of related long-chain aliphatic alcohols in wastewater. 1-Hexadecanol has also been qualitatively detected in surface water samples and detected in snow surface and subsurface samples in the Antarctic. nih.gov
Data Table: Bioconcentration Factor (BCF) for Hexadecan-1-ol in Golden Orfe Fish
| Compound | Organism | Exposure Duration | BCF |
| Hexadecan-1-ol | Golden Orfe Fish | 3 days (static) | 56 |
| Hexadecan-1-ol | Algae (Chlorella fusca) | 24 hours | 17000 |
Future Research Directions and Emerging Applications in Academic Contexts
Development of Novel Biotechnological Production Platforms for Tailored 4-Hexadecanol Biosynthesis
Future research is actively exploring the potential for microbial cell factories to produce fatty alcohols, including hexadecanol (B772), as a more sustainable alternative to traditional chemical synthesis from fossil fuels or plant oils. frontiersin.orgpnas.orgresearchgate.net This involves engineering microorganisms, such as Saccharomyces cerevisiae and Escherichia coli, to channel metabolic flux towards fatty alcohol synthesis. frontiersin.orgresearchgate.net
Key strategies include optimizing the availability of substrates like fatty acyl-Coenzyme A (acyl-CoA) and fatty acyl-ACP, and introducing or enhancing the activity of enzymes like fatty acyl reductases (FARs) that convert these substrates to fatty alcohols. frontiersin.orgnih.gov Studies have demonstrated the feasibility of producing hexadecanol in engineered yeast strains, even utilizing non-edible sugars like xylose as a carbon source. pnas.orgresearchgate.netnih.gov For instance, S. cerevisiae has been engineered to produce hexadecanol, with efforts focused on optimizing pathways and increasing precursor availability. frontiersin.orgpnas.org Research in Ogataea polymorpha, a methylotrophic yeast, has shown that compartmentalizing the biosynthesis pathway in peroxisomes can significantly improve fatty alcohol production from methanol (B129727). pnas.org
Tailoring the chain length and structure of fatty alcohols produced by these microbial platforms remains a significant research direction. While current efforts often yield mixtures of C16 and C18 fatty alcohols, future work aims to achieve more specific production of compounds like this compound through targeted enzyme engineering and metabolic pathway design. frontiersin.org
In-Depth Mechanistic Studies of this compound's Interactions within Complex Biological Systems
Understanding how this compound interacts within complex biological systems is another crucial area for future academic research. This includes investigating its effects on cellular membranes and its potential roles in biological processes.
Research has shown that hexadecanol can interact with lipid bilayers, influencing membrane structure and properties. mdpi.com Studies using techniques like small angle neutron diffraction and molecular dynamics simulations have provided insights into how fatty alcohols, including hexadecanol, affect bilayer thickness and the membrane-water interface. mdpi.com Interestingly, hexadecanol has been observed to act differently than shorter-chain n-alcohol anesthetics on membrane mixing and can even antagonize ethanol-induced anesthesia in model organisms, suggesting a complex interaction with membrane heterogeneity. arxiv.org This indicates that the position of the hydroxyl group in hexadecanol (as in this compound) could play a significant role in its specific interactions compared to 1-hexadecanol (B1195841).
Further mechanistic studies are needed to fully elucidate how this compound partitions into different cellular compartments, its binding affinities with various biomolecules (proteins, lipids), and the downstream effects of these interactions on cellular function and signaling pathways. Research into the biodegradation of hexadecane (B31444) by microorganisms has also identified 1-hexadecanol and 2-hexadecanol (B79914) as potential intermediates, highlighting the involvement of hexadecanol isomers in microbial metabolic processes. frontiersin.org Future work could explore the metabolic fate and biological activity of this compound specifically within microbial and other biological systems.
Advanced Characterization of this compound in Engineered Biological and Novel Material Systems
Advanced characterization techniques will be vital for understanding the behavior of this compound in both engineered biological systems designed for its production and in novel material applications.
In the context of engineered biological systems, characterization methods are needed to quantify this compound production, identify metabolic intermediates, and assess the physiological state of the host organism. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for analyzing fatty alcohol profiles and related metabolites in microbial cultures. frontiersin.orgnih.gov Future research will likely focus on developing more sensitive and high-throughput analytical methods specifically tailored for quantifying this compound in complex biological matrices.
In novel material systems, advanced characterization is crucial for understanding how this compound integrates into and influences material properties. For example, studies on the use of hexadecanol as a phase change material (PCM) in thermal energy storage require detailed thermal analysis techniques like Differential Scanning Calorimetry (DSC) to characterize melting and solidification behavior, latent heat capacity, and thermal reliability. ktu.ltresearchgate.netrsc.org Characterization of its interactions with other components in mixtures, such as in lamellar liquid crystal structures used in creams, involves techniques like small-angle neutron scattering (SANS) and rheology to understand structural organization and mechanical properties. mdpi.com Future research will explore the use of advanced microscopy, spectroscopy, and scattering techniques to probe the molecular arrangement and phase behavior of this compound in various engineered materials, including biomaterials and composites.
Exploration of this compound's Role in Sustainable Chemistry and Biomaterial Innovations
The unique properties of fatty alcohols like hexadecanol make them promising candidates for applications in sustainable chemistry and the development of novel biomaterials. Future academic research will focus on leveraging these properties for environmentally friendly solutions.
One area of exploration is the use of hexadecanol as a phase change material (PCM) for thermal energy storage, contributing to energy efficiency in buildings and other applications. ktu.ltresearchgate.netrsc.org Research is ongoing to develop stable and efficient hexadecanol-based PCMs, including investigating eutectic mixtures with other fatty acids and incorporating them into supporting matrices like activated carbon to prevent leakage. ktu.ltresearchgate.net The potential for microencapsulating hexadecanol for applications like reversible thermochromic materials is also being explored. rsc.org
Furthermore, fatty alcohols and their derivatives are key components in the production of surfactants, emollients, and other chemicals used in personal care products and various industrial applications. pnas.org Research into the microbial production of hexadecanol directly from renewable feedstocks aligns with the principles of sustainable chemistry, offering an alternative to petrochemical routes. frontiersin.orgresearchgate.net
Q & A
Q. Q1: What are the standard methodologies for synthesizing and purifying 4-Hexadecanol in laboratory settings?
Methodological Answer: Synthesis of this compound typically involves catalytic hydrogenation of palmitic acid derivatives (e.g., methyl palmitate) or reduction of palmitoyl chloride using agents like lithium aluminum hydride (LiAlH4). Purification often employs fractional distillation or recrystallization from non-polar solvents (e.g., hexane). Key validation steps include gas chromatography (GC) to assess purity and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Researchers should document reaction conditions (temperature, catalyst loading) and reproducibility metrics across trials .
Q. Q2: How can researchers characterize the physicochemical properties of this compound, and what instrumentation is critical?
Methodological Answer: Critical techniques include:
- Differential Scanning Calorimetry (DSC) to determine melting points and phase transitions.
- Fourier-Transform Infrared Spectroscopy (FTIR) to identify hydroxyl (-OH) and alkyl group vibrations.
- High-Performance Liquid Chromatography (HPLC) for quantifying purity.
Researchers must calibrate instruments using certified reference materials and report uncertainties (e.g., ±0.5°C for DSC). Comparative analysis with literature values (e.g., melting point ~49–50°C) is essential to validate results .
Q. Q3: What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
Methodological Answer: For complex matrices:
- Solid-Phase Extraction (SPE) with C18 cartridges pre-concentrates the compound.
- Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode enhances sensitivity.
- Internal standards (e.g., deuterated hexadecanol) correct for matrix effects.
Statistical validation via limit of detection (LOD) and recovery rate calculations (e.g., 85–115%) ensures reliability .
Advanced Research Questions
Q. Q4: How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial efficacy vs. toxicity thresholds)?
Methodological Answer: Contradictions often arise from variability in experimental designs (e.g., microbial strains, solvent systems). To address this:
- Conduct dose-response assays across multiple cell lines or organisms.
- Use meta-analysis to compare datasets from peer-reviewed studies, applying statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables.
- Validate findings through independent replication studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
Q. Q5: What advanced computational models are suitable for predicting the environmental fate of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations to study interactions with lipid bilayers or soil organic matter.
- Quantitative Structure-Activity Relationship (QSAR) Models to estimate biodegradation rates and ecotoxicity.
- Fugacity Modeling to predict partitioning in air-water-soil systems.
Researchers must cross-validate computational results with empirical data (e.g., OECD 301F biodegradation tests) and disclose software parameters (e.g., force fields, convergence criteria) .
Q. Q6: How can this compound be functionalized for novel applications (e.g., drug delivery systems or green surfactants)?
Methodological Answer:
- Esterification with carboxylic acids to create amphiphilic derivatives for micelle formation.
- Epoxidation for cross-linking in polymer matrices.
- Click Chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach bioactive moieties.
Characterize functionalized products using X-ray Photoelectron Spectroscopy (XPS) and Dynamic Light Scattering (DLS) . Include toxicity assays (e.g., hemolysis tests) for biomedical applications .
Q. Q7: What experimental strategies minimize artifacts in thermodynamic studies of this compound (e.g., enthalpy-entropy compensation effects)?
Methodological Answer:
- Use isothermal titration calorimetry (ITC) with rigorous baseline correction to avoid heat-of-dilution artifacts.
- Control humidity during DSC runs to prevent hydration-induced phase changes.
- Compare results across multiple thermodynamic cycles to identify systematic errors.
Publish raw data and uncertainty budgets to enhance reproducibility .
Data Analysis and Reproducibility
Q. Q9: What frameworks are effective for reconciling discrepancies between in vitro and in vivo data on this compound’s metabolic pathways?
Methodological Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling to extrapolate in vitro hepatic microsome data to in vivo systems.
- Stable Isotope Tracing (e.g., <sup>13</sup>C-labeled this compound) to track metabolite fluxes.
- Multi-Omics Integration (transcriptomics, metabolomics) to identify regulatory nodes.
Transparency in model assumptions (e.g., hepatic extraction ratios) is critical .
Ethical and Safety Considerations
Q. Q10: What safety protocols are mandatory when handling this compound in laboratory environments?
Methodological Answer:
- Use fume hoods and chemical-resistant PPE (gloves, goggles) to prevent dermal/ocular exposure.
- Follow OECD Guidelines for waste disposal (e.g., incineration for organic solvents).
- Document Material Safety Data Sheet (MSDS) compliance (e.g., CAS 29354-98-1) and emergency response procedures (e.g., eye irrigation protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
